4-Acetamido-2-nitrophenylhydrazine

Description

Chemical Class and Structural Features

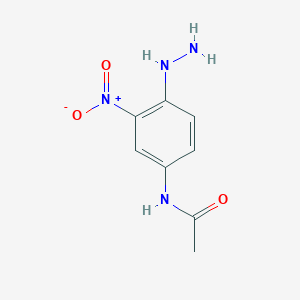

4-Acetamido-2-nitrophenylhydrazine belongs to the class of substituted phenylhydrazines. Its molecular structure is characterized by a benzene (B151609) ring substituted with four distinct functional groups: a hydrazine (B178648) group (-NHNH2), a nitro group (-NO2) positioned ortho to the hydrazine group, and an acetamido group (-NHCOCH3) positioned para to the hydrazine group.

The presence of both electron-donating (acetamido and hydrazine) and electron-withdrawing (nitro) groups on the aromatic ring suggests a molecule with potentially interesting electronic and chemical properties. The relative positions of these substituents are expected to influence its reactivity, spectroscopic characteristics, and potential applications.

Table 1: Key Structural and Chemical Information for this compound

| Property | Value |

| IUPAC Name | N-(4-hydrazineyl-3-nitrophenyl)acetamide |

| Molecular Formula | C8H10N4O3 |

| Molecular Weight | 210.19 g/mol |

| CAS Number | Not assigned |

Current Academic Relevance and Research Perspectives

The lack of existing data on this compound presents a unique opportunity for novel research. The compound's structure suggests several avenues for investigation:

Synthesis and Characterization: The development of a reliable synthetic route to this compound and its full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be a foundational step.

Coordination Chemistry: The hydrazine moiety can act as a ligand for metal ions, suggesting the potential for the synthesis of novel coordination complexes with interesting magnetic or catalytic properties.

Derivatization and Medicinal Chemistry: The presence of reactive functional groups could allow for its use as a scaffold in the synthesis of more complex molecules with potential biological activity. For instance, hydrazines are known precursors to various heterocyclic compounds.

Dye and Material Science: The combination of a chromophoric nitro group and an auxochromic acetamido group could impart color to the molecule, suggesting potential applications in dye chemistry.

Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Literature

Despite a comprehensive review of scientific databases and chemical literature, specific and established synthetic methodologies for the chemical compound This compound appear to be largely undocumented in publicly available resources. While general synthetic routes for substituted phenylhydrazines are well-established, detailed procedures, mechanistic investigations, and optimization studies pertaining directly to this compound could not be located.

The synthesis of substituted phenylhydrazines typically involves the diazotization of a corresponding aniline (B41778) derivative, followed by a reduction of the resulting diazonium salt. In the hypothetical case of this compound, a plausible precursor would be 4-Acetamido-2-nitroaniline. The synthesis would likely proceed through the following conceptual steps:

Diazotization: The amino group of 4-Acetamido-2-nitroaniline would be converted into a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures.

Reduction: The resulting diazonium salt would then be reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite.

However, it is crucial to note that this is a generalized and hypothetical pathway. The specific reaction conditions, such as solvent, temperature, reaction time, and purification methods, which are essential for practical synthesis and optimization, are not described in the available literature for this particular compound.

Consequently, it is not possible to provide detailed and scientifically validated information for the following sections as outlined in the initial request:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydrazinyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-5(13)10-6-2-3-7(11-9)8(4-6)12(14)15/h2-4,11H,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKIJZIYQXVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278135 | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017082-81-3 | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017082-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydrazinyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Acetamido 2 Nitrophenylhydrazine

Chemical Reactivity and Derivatization Strategies of 4 Acetamido 2 Nitrophenylhydrazine

Formation of Hydrazone Derivatives from Carbonyl Compounds

The reaction of 4-Acetamido-2-nitrophenylhydrazine with aldehydes and ketones to form hydrazones is a cornerstone of its chemical utility. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. libretexts.orgresearchgate.net The hydrazine (B178648) nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Kinetics and Thermodynamic Aspects of Hydrazone Formation

The formation of hydrazones is a reversible reaction, and its rate is pH-dependent. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net However, at very low pH, the hydrazine nucleophile can be protonated, reducing its nucleophilicity and slowing the reaction.

The thermodynamics of hydrazone formation are generally favorable, leading to stable products. The stability of the resulting hydrazone is influenced by the electronic effects of the substituents on both the hydrazine and the carbonyl compound. mdpi.com The E-isomer of the hydrazone is generally more thermodynamically stable than the Z-isomer. researchgate.net

Influence of Substituents on Reactivity and Selectivity

Substituents on both the phenyl ring of this compound and the carbonyl compound play a significant role in the reactivity and selectivity of hydrazone formation.

On the Hydrazine: The electron-withdrawing nitro group on the phenyl ring of this compound enhances the acidity of the NH group, which can facilitate nucleophilic attack. The acetamido group, while also influencing the electronic properties, can participate in hydrogen bonding, potentially affecting the reaction pathway and product stability. acs.org

On the Carbonyl Compound: Electron-withdrawing groups on the carbonyl compound generally increase the rate of hydrazone formation by making the carbonyl carbon more electrophilic. nih.gov Conversely, electron-donating groups can decrease the reaction rate. nih.gov Steric hindrance around the carbonyl group can also significantly slow down the reaction. researchgate.net

The electronic nature of substituents can also influence the E/Z isomerization of the resulting hydrazones. For instance, both electron-donating and electron-accepting para-substituents on a benzaldehyde (B42025) derivative were found to promote complete E/Z interconversion upon irradiation. mdpi.com

A study on the hydrazinolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates showed that the reactivity of hydrazine decreases as the substituent on the benzoyl moiety changes from electron-withdrawing to electron-donating. koreascience.kr

Table 1: Effect of Substituents on Hydrazone Formation

| Substituent on Carbonyl Compound | Effect on Reaction Rate | Reference |

| Electron-withdrawing | Increases rate | nih.gov |

| Electron-donating | Decreases rate | nih.gov |

| Steric bulk | Decreases rate | researchgate.net |

Regioselectivity and Stereoselectivity in Derivatization (e.g., E/Z Configuration)

The reaction of this compound with unsymmetrical ketones can lead to the formation of regioisomers. The selectivity is governed by both electronic and steric factors.

The formation of hydrazones from aldehydes and unsymmetrical ketones can result in E/Z stereoisomers due to the restricted rotation around the C=N double bond. nih.govkhanacademy.org The E-isomer is typically the major product due to its greater thermodynamic stability. researchgate.net The specific ratio of E to Z isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. researchgate.net It is possible to differentiate between E and Z isomers using spectroscopic techniques like 1H-NMR, 13C-NMR, and X-ray diffraction. researchgate.net Under certain conditions, such as UV irradiation or the presence of acid, isomerization between the E and Z forms can occur. nih.gov

Other Electrophilic and Nucleophilic Reactions Involving the Hydrazine Moiety

The hydrazine moiety in this compound is a potent nucleophile and can participate in various other reactions besides hydrazone formation. researchgate.net It can undergo acylation, sulfonation, and reaction with other electrophilic species.

For instance, hydrazines can react with 1-chloro-2,4-dinitrobenzene (B32670) in a nucleophilic aromatic substitution reaction. semanticscholar.orgccsenet.orgresearchgate.net The rate of these reactions is influenced by the solvent and the nature of the leaving group. semanticscholar.org

The nucleophilicity of hydrazines is a subject of interest, with studies comparing their reactivity to that of amines. While hydrazines are generally good nucleophiles, the "alpha-effect" (the enhanced nucleophilicity of an atom due to an adjacent atom with lone pair electrons) is not always straightforward and depends on the specific reaction. koreascience.krresearchgate.net

Cyclization Reactions and Heterocycle Formation Incorporating this compound Scaffolds

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The resulting hydrazones can undergo further cyclization reactions to form five, six, or even seven-membered rings. nih.govmdpi.com

For example, hydrazones can be used to synthesize pyrazoles, pyridines, and other nitrogen-containing heterocycles. nih.gov The specific reaction pathway and the resulting heterocyclic system depend on the structure of the carbonyl compound and the reaction conditions employed. Nitroalkenes are also key substrates for the synthesis of six-membered heterocycles. rsc.org The intramolecular cyclization of organic azides is another method for synthesizing N-heterocyclic products. researchgate.net

Role as a Synthetic Building Block for Complex Molecular Architectures

The reactivity of this compound makes it a versatile synthetic building block for constructing more complex molecules. The ability to introduce the hydrazine functionality and subsequently form stable hydrazones allows for the stepwise assembly of larger molecular architectures. chemimpex.com These hydrazones can then be further modified or used in cyclization reactions to create intricate heterocyclic frameworks that are of interest in medicinal chemistry and materials science. nih.govchemimpex.com

Spectroscopic and Structural Characterization of 4 Acetamido 2 Nitrophenylhydrazine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, a detailed fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4-nitrophenylhydrazine (B89600), provides a basis for understanding the expected vibrational modes in 4-Acetamido-2-nitrophenylhydrazine. Key vibrational frequencies for 4-nitrophenylhydrazine include characteristic peaks for N-H stretching, C-H stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro (NO₂) group. nist.gov For this compound, additional characteristic peaks would be expected from the acetamido group, specifically the C=O stretching of the amide and the N-H stretching and bending vibrations. In a similar compound, 4,4'-dinitrophenylbenzoate, the ester C=O stretch appears at 1752 cm⁻¹, while the symmetric and asymmetric stretches of the nitro groups are at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| N-H (amide) | Stretching | 3368 | 4,4'-diaminophenylbenzoate researchgate.net |

| C=O (amide) | Stretching | 1682 | 4,4'-diaminophenylbenzoate researchgate.net |

| NO₂ | Asymmetric Stretching | 1523 | 4,4'-dinitrophenylbenzoate researchgate.net |

| NO₂ | Symmetric Stretching | 1343 | 4,4'-dinitrophenylbenzoate researchgate.net |

| C-H (aromatic) | Stretching | 3000-3100 | 4-nitrophenylhydrazine nist.gov |

This table presents data from related compounds to infer the expected spectral features of this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-nitrophenylhydrazine shows characteristic bands for the nitro group and the phenyl ring vibrations. researchgate.net For this compound, the Raman spectrum would be expected to show prominent peaks for the symmetric stretching of the nitro group and the breathing modes of the aromatic ring. The acetamido group would also contribute to the spectrum, although the C=O stretch is typically weaker in Raman than in IR. In a study of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, Raman bands at 1571 cm⁻¹ and 1038 cm⁻¹ were noted, which could be indicative of the nitrophenyl moiety. researchgate.net

Table 2: Characteristic Raman Shifts for Related Compounds

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Compound |

|---|---|---|---|

| Aromatic Ring | Ring Breathing | 1600 | 4-Acetamidophenol chemicalbook.com |

| NO₂ | Symmetric Stretching | 1330-1350 | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one researchgate.net |

| C-H (aromatic) | Bending | 1100-1200 | 4-Acetamidophenol chemicalbook.com |

This table presents data from related compounds to infer the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the acetamido group, the aromatic ring, and the hydrazine (B178648) moiety. The acetamido group would show a singlet for the methyl protons (CH₃) and a singlet for the amide proton (NH). The aromatic protons would appear as a set of multiplets in the downfield region, with their chemical shifts and coupling patterns dictated by the substitution pattern of the nitro and acetamido groups. The hydrazine protons (NH and NH₂) would also present as distinct signals, which may be broad and their chemical shifts can be solvent-dependent.

In a related compound, 4-nitrophenylhydrazine, the aromatic protons appear in the range of 6.8-8.0 ppm, and the hydrazine protons show signals around 4.5 and 8.4 ppm in DMSO-d₆. nist.gov For N-(4-nitrophenyl)acetamide, the methyl protons of the acetamido group appear as a singlet, and the aromatic protons show a characteristic pattern for a para-substituted ring. chegg.com The ¹H NMR data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) shows the aromatic protons as doublets at 7.52 and 8.17 ppm. elsevierpure.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Reference Compound Information |

|---|---|---|---|

| CH₃ (acetamido) | Singlet | 2.1-2.3 | N-(4-nitrophenyl)acetamide chegg.com |

| Aromatic-H | Multiplets | 7.0-8.5 | 4-nitrophenylhydrazine nist.gov, 4-hydroxy-4-(4-nitrophenyl)butan-2-one elsevierpure.com |

| NH (amide) | Singlet (broad) | 9.0-10.5 | N-(4-nitrophenyl)acetamide chegg.com |

This table presents inferred data based on the analysis of related compounds.

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of N-(4-nitrophenyl)acetamide, a closely related structure, shows a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the acetyl group and other characteristic cleavages. chegg.com

Nitrophenylhydrazine (B1144169) derivatives are often used as derivatizing agents in mass spectrometry to enhance the ionization and fragmentation of analytes. nih.govnih.gov Studies on peptides derivatized with 2-nitrophenylhydrazine (B1229437) show that the nitrophenylhydrazine moiety can influence the fragmentation pathways, often leading to more sequence-specific ions. nih.govnih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of the acetamido group, the nitro group, and cleavage of the hydrazine bond.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 210.07 | Molecular Ion |

| [M - CH₂CO]⁺ | 168.06 | Loss of ketene (B1206846) from the acetamido group |

| [M - NO₂]⁺ | 164.08 | Loss of the nitro group |

| [C₆H₅N₂O₂]⁺ | 153.04 | Fragment corresponding to 4-amino-2-nitrophenyl cation |

This table presents predicted fragmentation patterns based on the structure of this compound and data from related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that govern the crystal packing.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds involving the acetamido and hydrazine groups, as well as the nitro group. The N-H groups of the amide and hydrazine can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors.

In the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, an extensive network of hydrogen bonds is observed, including an intramolecular N-H···O hydrogen bond involving the acetamido and nitro groups. The molecules pack in a way that facilitates these interactions, leading to a stable crystalline lattice. Similarly, in N-(4-methoxy-2-nitrophenyl)acetamide, intermolecular C-H···O interactions contribute to the formation of dimers. nih.gov

π-π stacking interactions between the aromatic rings are also likely to play a role in the crystal packing of this compound, further stabilizing the solid-state structure. These interactions involve the overlap of the π-orbitals of adjacent aromatic rings.

Table 5: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Significance in Crystal Packing | Reference Compound |

|---|---|---|---|

| Hydrogen Bonding | N-H (amide/hydrazine) as donor, C=O (amide) and NO₂ as acceptors | Formation of chains or sheets, stabilization of the crystal lattice | N-(4-hydroxy-2-nitrophenyl)acetamide |

| C-H···O Interactions | C-H (aromatic/methyl) as donor, O (nitro/carbonyl) as acceptor | Formation of dimers and extended networks | N-(4-methoxy-2-nitrophenyl)acetamide nih.gov |

This table summarizes common intermolecular interactions observed in the crystal structures of analogous compounds.

Conformational Analysis in the Crystalline State

The precise crystal structure of this compound is not publicly available in the common crystallographic databases. Therefore, a detailed quantitative analysis of its solid-state conformation, including specific bond lengths, angles, and torsion angles, cannot be presented. However, by examining the crystallographic data of closely related compounds, a scientifically robust qualitative understanding of the expected conformational features can be extrapolated.

The conformation of molecules in the crystalline state is dictated by a combination of intramolecular and intermolecular forces. For this compound, key determinants of its solid-state structure would include the planarity of the benzene (B151609) ring, the orientation of the acetamido and nitro substituents, and the formation of intra- and intermolecular hydrogen bonds.

Analysis of analogous structures, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, reveals that the phenyl ring generally maintains its planar geometry. nih.govnih.gov However, the substituents often exhibit some degree of torsion, deviating from perfect coplanarity with the ring.

In N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted from the plane of the central ring with an O3—N2—C2—C1 torsion angle of -12.8 (5)°, while the acetamido group shows a more significant deviation with a C7—N1—C1—C6 torsion angle of 25.4 (5)°. nih.gov A similar trend is observed in other related acetanilides. This deviation is often a result of steric hindrance and the optimization of intermolecular packing interactions.

A crucial feature influencing the conformation of this compound in the crystal lattice is expected to be hydrogen bonding. The presence of the hydrazine group (-NHNH2), the acetamido group (-NHCOCH3), and the nitro group (-NO2) provides multiple hydrogen bond donors and acceptors.

Intramolecular hydrogen bonding is highly probable between the hydrazine or acetamido N-H group and an oxygen atom of the adjacent ortho-nitro group, forming a stable six-membered ring. This type of intramolecular interaction is a common feature in ortho-substituted nitroanilines and related derivatives. For instance, an intramolecular N1—H1N⋯O3 hydrogen bond is observed in N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov Similarly, in N'-(2,4-dinitrophenyl)acetohydrazide, an intramolecular N—H⋯O hydrogen bond is formed between the hydrazide and the ortho-nitro group. nih.gov

Intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing of this compound. These interactions would likely involve the hydrazine and acetamido protons acting as donors to the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. Such interactions lead to the formation of extended one-, two-, or three-dimensional networks, which stabilize the crystal structure. For example, in the crystal structure of N'-(2,4-dinitrophenyl)acetohydrazide, a strong intermolecular C=O⋯H—N hydrogen bond gives rise to chains of molecules. nih.gov

Based on these comparisons, the solid-state conformation of this compound is anticipated to be a balance between the tendency for planar conjugation of the acetamido and nitro groups with the phenyl ring and the steric and electronic effects that cause them to twist out of the plane. The final conformation will be heavily influenced by a network of intra- and intermolecular hydrogen bonds that maximize the stability of the crystal lattice.

Computational and Theoretical Investigations of 4 Acetamido 2 Nitrophenylhydrazine

Electronic Structure and Molecular Orbital Analysis

A complete understanding of a molecule's reactivity, stability, and intermolecular interactions hinges on a detailed analysis of its electronic structure. Typically, this involves a suite of computational methods.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A literature search did not yield any reports detailing the HOMO-LUMO energies or the energy gap for 4-Acetamido-2-nitrophenylhydrazine.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data is currently available.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map of this compound would identify electron-rich regions (typically colored red or yellow) and electron-deficient regions (usually colored blue), providing a visual guide to its reactive behavior. Unfortunately, no such maps have been published for this compound.

Atomic Charges and Electronic Density Distributions

The distribution of electron density and the partial charges on individual atoms are fundamental to understanding a molecule's polarity and its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these atomic charges. This information is crucial for understanding non-covalent interactions and reaction mechanisms. Specific atomic charge data for this compound is not present in the current scientific literature.

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. Comparing these theoretical spectra with experimentally obtained data is a powerful method for confirming the structure of a synthesized compound. While the synthesis of related compounds has been reported, there are no published studies that present a comparison of theoretical and experimental spectra for this compound.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | Data Not Available | Data Not Available | N-H stretch |

| FT-IR (cm⁻¹) | Data Not Available | Data Not Available | C=O stretch |

| UV-Vis (nm) | Data Not Available | Data Not Available | π-π* transition |

This table is a template demonstrating how such data would be presented if it were available.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, chemists can gain a deep understanding of reaction kinetics and thermodynamics. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. However, no such reaction mechanism modeling or transition state analysis for this specific molecule has been documented in the literature.

Intermolecular Interaction Energy Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for quantifying the energetics of these non-covalent interactions. researchgate.netnih.gov Methods such as Atoms in Molecules (AIM) theory can also be employed to characterize the nature of hydrogen bonds. researchgate.net

The key functional groups in this compound that dictate its intermolecular interactions are the hydrazine (B178648) moiety (-NHNH2), the acetamido group (-NHC(O)CH3), and the nitro group (-NO2) attached to the phenyl ring. The N-H groups of both the hydrazine and acetamido moieties are potent hydrogen bond donors, while the carbonyl oxygen, the nitro group oxygens, and the nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors.

The calculation of interaction energies typically involves comparing the total energy of a molecular dimer or cluster with the sum of the energies of the individual monomers. nih.gov Different levels of theory and basis sets can be employed, with methods like DFT (e.g., with functionals such as B3LYP or M06-2X) providing a good balance between accuracy and computational cost for such systems. researchgate.netresearchgate.netmdpi.commdpi.com

Table 1: Potential Intermolecular Interactions in this compound and Relevant Computational Methods

| Type of Interaction | Participating Functional Groups | Typical Computational Methods for Energy Calculation |

| Hydrogen Bonding | Hydrazine (-NHNH2), Acetamido (-NHC(O)CH3), Nitro (-NO2) | Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), Atoms in Molecules (AIM) |

| π-π Stacking | Phenyl Ring | DFT with dispersion corrections (e.g., DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |

| van der Waals Forces | All atoms in the molecule | DFT, MP2, Coupled Cluster (CC) methods |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. frontiersin.org While no specific QSAR studies have been reported for derivatives of this compound, the principles of QSAR can be illustrated by examining studies on structurally related classes of compounds, such as nitroaromatics and molecules containing the acetamido group. nih.govresearchgate.net

The general approach in QSAR involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates these descriptors with the observed biological activity. analis.com.my These descriptors can be constitutional, topological, geometrical, electronic, or hydrophobic in nature.

For instance, QSAR studies on the toxicity of nitroaromatic compounds have been conducted to understand the structural features that contribute to their adverse effects. nih.govnih.govdoi.orgmdpi.com In such studies, descriptors related to the electronic properties of the nitro group (e.g., the energy of the Lowest Unoccupied Molecular Orbital, E-LUMO), hydrophobicity (e.g., logP), and molecular size and shape are often found to be significant. mdpi.com The presence of other substituents on the aromatic ring can modulate the toxicity, and QSAR models can quantify these effects. nih.gov

Similarly, QSAR studies have been performed on various classes of compounds containing the acetamido group to explore their potential as therapeutic agents. For example, a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives identified key structural features for anticonvulsant activity. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives with a specific biological activity (e.g., antimicrobial or anticancer) would involve synthesizing a library of analogs with variations at different positions of the molecule. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed. Such a model could guide the design of more potent derivatives.

Table 2: Example of a QSAR Study on the Toxicity of Nitroaromatic Compounds to Tetrahymena pyriformis

| Endpoint | Statistical Method | Key Descriptors | Model Statistics | Reference |

| 50% inhibition growth concentration (IGC50) | Partial Least Squares (PLS) | Electronic, Hydrophobic, and Steric parameters | r²(ext) = 0.64 | nih.gov |

This table illustrates the type of information that a QSAR study provides, including the biological endpoint being modeled, the statistical method used, the types of descriptors that are important for the activity, and the predictive power of the resulting model.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

4-Acetamido-2-nitrophenylhydrazine serves as a crucial building block in the synthesis of more complex molecules within the domain of fine chemicals. The reactivity of its hydrazine (B178648) group, coupled with the directing effects of the acetamido and nitro substituents, allows for its incorporation into a variety of molecular scaffolds.

The synthesis of phenylhydrazine (B124118) derivatives often involves a multi-step process. For instance, the preparation of a related compound, 4-nitrophenylhydrazine (B89600) hydrochloride, is achieved through the diazotization of p-nitroaniline, followed by a reduction step. chemicalbook.com A similar synthetic strategy can be envisioned for this compound, likely starting from 4-acetamido-2-nitroaniline. This precursor would undergo a diazotization reaction, followed by a controlled reduction to yield the target hydrazine. The presence of the acetamido group is significant as it can influence the electronic properties and reactivity of the molecule, and can also be a site for further chemical modification.

The resulting this compound can then be used in subsequent reactions, such as cyclization reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The hydrazine moiety is particularly reactive towards carbonyl compounds, leading to the formation of hydrazones, a key reaction exploited in various synthetic pathways.

Development of Novel Reagents for Analytical Methodologies (e.g., Carbonyl Compound Detection)

One of the most well-established applications for hydrazine derivatives is in analytical chemistry, specifically for the detection and quantification of carbonyl compounds (aldehydes and ketones). The classic reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net This reagent reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives, which can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. nih.govnih.govepa.gov

Following this principle, this compound can be developed as a novel reagent for carbonyl detection. The reaction mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, leading to the formation of a hydrazone. researchgate.net The presence of the nitro and acetamido groups on the phenyl ring can modulate the reactivity of the hydrazine and the spectroscopic properties of the resulting hydrazone.

Table 1: Comparison of Derivatization Reagents for Carbonyl Detection

| Reagent | Abbreviation | Key Features |

| 2,4-Dinitrophenylhydrazine | DNPH | Widely used, forms stable hydrazones with distinct UV-Vis absorbance. nih.govresearchgate.net |

| This compound | - | Potential for modified reactivity and solubility due to the acetamido group. |

| 4-(2-(trimethylammonio) ethoxy) benzenaminium halide | 4-APC | Selective for the derivatization of aldehydes. nih.gov |

| Aminooxy-N-(3-perfluorooctyl-propyl) acetamide | - | A fluorous tag that allows for selective extraction of the derivatized carbonyls. nih.gov |

The development of new derivatizing agents like this compound is driven by the need for improved selectivity, sensitivity, and ease of analysis. For example, issues with the formation of E- and Z-stereoisomers in DNPH derivatives can complicate analysis, a challenge that new reagents might overcome. nih.gov

Precursor in Dye and Pigment Chemistry

Aromatic amines and their derivatives are fundamental starting materials in the synthesis of a vast array of dyes and pigments. The chromophoric (color-bearing) and auxochromic (color-intensifying) groups present in these molecules are responsible for their coloration properties. The structure of this compound, containing a nitro group (a strong chromophore) and an acetamido group (an auxochrome), makes it a promising precursor for the synthesis of novel colorants.

The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. While the primary amino group is typically used for diazotization, the hydrazine moiety in this compound offers alternative synthetic routes. It can be used to introduce the substituted phenyl ring into a larger dye structure or be transformed into other functional groups that can then participate in color-forming reactions.

The specific shade and properties of the resulting dye or pigment would be influenced by the final molecular structure. For example, the inclusion of the nitro and acetamido groups can impact the lightfastness, thermal stability, and solubility of the colorant. The general properties of various pigment classes are well-documented and provide a framework for predicting the potential characteristics of dyes derived from this precursor. specialchem.com

Potential in Organic Electronics and Photovoltaic Materials

The field of organic electronics is continually searching for new molecules with tailored electronic properties for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The key to the functionality of these devices lies in the ability of the organic materials to transport charge (electrons and holes) and to absorb or emit light.

Aromatic compounds with electron-donating and electron-accepting groups are of particular interest. In this compound, the acetamido group can act as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a desirable characteristic for materials used in non-linear optics and photovoltaics.

While direct research on the application of this compound in this area is not widely published, its structural motifs are found in more complex molecules used in organic electronics. The synthesis of larger, conjugated systems incorporating this building block could lead to new materials with favorable frontier molecular orbital energies (HOMO and LUMO) for efficient charge injection, transport, and separation in electronic devices. The development of continuous flow processes for the synthesis of phenylhydrazine salts indicates the industrial relevance of this class of compounds, which could extend to the production of materials for electronic applications. google.com

Exploration of Biological Activities and Biochemical Interactions

In Vitro Studies of Antimicrobial Efficacy for 4-Acetamido-2-nitrophenylhydrazine Derivatives

The hydrazide-hydrazone structural motif (R-C(=O)NHN=CH-R') is a well-established pharmacophore in the development of antimicrobial agents. nih.govimpactfactor.org Derivatives of this compound, which can be readily converted into hydrazones by reaction with various aldehydes and ketones, are therefore of significant interest for their potential antimicrobial properties. nih.govmdpi.com The antimicrobial activity of such compounds is often attributed to the presence of the azomethine group (–NH–N=CH–), which is considered crucial for a range of pharmacological applications. nih.govmdpi.com

In vitro studies on various hydrazone derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The mechanism of action, while varied, can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. nih.govmdpi.com The presence of specific substituents on the aromatic rings of hydrazone derivatives plays a critical role in modulating their antimicrobial potency. Notably, the inclusion of an electron-withdrawing group, such as a nitro (NO₂) group, has been observed to enhance antibacterial activity. nih.gov This suggests that derivatives of this compound are promising candidates for potent antimicrobial agents.

For instance, studies on N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, a compound bearing structural resemblances to a this compound derivative (containing both acetamido and nitro-substituted aryl moieties), demonstrated effective antifungal activity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov Other research on hydrazide-hydrazones has shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

| Derivative Type | Target Organism | Activity Measure | Result | Reference |

| Hydrazones with Nitro Substituents | S. aureus, E. coli | MIC | 6.25 - 12.5 µg/mL | nih.gov |

| N-(...-(4-nitrobenzylidene)hydrazinyl...)acetamide | Candida krusei | MIC | 8 µg/mL | nih.gov |

| Isonicotinic Acid Hydrazide-hydrazones | Gram-positive bacteria | MIC | 1.95 - 7.81 µg/mL | nih.gov |

| Thiazole-based Hydrazide-hydrazones | B. subtilis, E. coli, K. pneumoniae | MIC | 2.5 mg/mL | mdpi.com |

| 4-Fluorobenzoic Acid Hydrazide-hydrazones | S. aureus | MIC | 3.91 - 62.5 µg/mL | researchgate.net |

This table presents representative data for structurally related hydrazone derivatives to illustrate the potential antimicrobial efficacy.

Investigations into Potential Antineoplastic Properties (Mechanistic Focus)

The hydrazone scaffold is not only recognized for its antimicrobial effects but also for its significant potential in anticancer drug development. nih.govnih.gov A number of hydrazone derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanistic basis for this antineoplastic activity is diverse and can involve multiple cellular pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key proteins involved in tumor progression. nih.govnih.gov

A key mechanistic focus for many anticancer agents is the induction of programmed cell death, or apoptosis. Research on a structurally related compound, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, revealed potent anticancer activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC₅₀ value of 9.89 μM. nih.gov Further mechanistic studies on this compound pointed towards an apoptotic pathway. nih.gov Molecular docking simulations suggested that this activity could be related to its ability to bind to the colchicine (B1669291) binding pocket of tubulin, thereby disrupting microtubule dynamics, a well-established anticancer mechanism. nih.gov

Another explored mechanism for related heterocyclic compounds involves the stabilization of G-quadruplex structures in the promoter regions of oncogenes like c-myc, leading to the downregulation of their transcription. nih.gov This, in turn, can trigger the p53 tumor suppressor pathway and induce apoptosis. nih.gov Furthermore, some antineoplastic agents exert their effects by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov Given that derivatives of this compound contain both a nitro group and an extended conjugated system, they have the potential to participate in redox cycling and induce ROS, representing a plausible mechanism for antineoplastic activity. nih.gov

| Derivative/Related Compound | Cancer Cell Line | Activity Measure | Result | Mechanistic Focus | Reference |

| N-(...-(4-nitrobenzylidene)hydrazinyl...)acetamide | MDA-MB-231 (Breast) | IC₅₀ | 9.89 µM | Tubulin binding, Apoptosis induction | nih.gov |

| N-(...-(4-nitrobenzylidene)hydrazinyl...)acetamide | MCF-7 (Breast) | IC₅₀ | >10 µM | Tubulin binding, Apoptosis induction | nih.gov |

| Quinazoline Derivative | Cancer Cells | - | Down-regulation of c-myc | Stabilization of G-quadruplex | nih.gov |

| Oxathiazinane Derivatives | Various Cancer Cells | - | Increased ROS levels | Induction of Reactive Oxygen Species | nih.gov |

| Morpholinothiazolidinone Hybrids | MCF-7 (Breast) | IC₅₀ | 0.65 - 4.65 µg/mL | p53-MDM2 interaction, Cell cycle arrest | nih.gov |

This table includes data for structurally related compounds to highlight potential antineoplastic activities and mechanisms.

Enzyme Inhibition and Binding Studies (Mechanistic Focus)

Enzymes are critical targets for drug design, and their inhibition can modulate pathological processes. nih.govnih.gov The structural motifs within this compound suggest that its derivatives could act as inhibitors for various enzymes through specific binding interactions. The hydrazine (B178648) moiety is famously associated with the inhibition of monoamine oxidases (MAO), while the broader hydrazone structure can interact with a wide array of enzymes. nih.gov

A primary mechanistic focus is on competitive inhibition, where the molecule competes with the natural substrate for binding to the enzyme's active site. researchgate.net For example, N-nitrophenyl derivatives have been specifically designed and shown to inhibit acetohydroxyacid synthase (AHAS), an important enzyme in the biosynthetic pathway of branched-chain amino acids. fao.org The binding is facilitated by the structural features of the nitrophenyl group within the enzyme's active site.

Another potential target is tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. mdpi.com Molecular docking studies of heterocyclic hybrids have shown a high affinity for the TrmD inhibitor's binding site, suggesting a mechanism for their antibacterial action. mdpi.com

Recent detailed mechanistic studies on the transaldolase enzyme AprG have provided insight into how acetamido-containing molecules can bind within an enzyme's active site. acs.org These studies revealed that an acetamido group can be anchored through a network of hydrogen bonds with key residues (like Glu316 and Ser253 in AprG), stabilizing the substrate or inhibitor within the active site. acs.org This highlights that the 4-acetamido group of the title compound is not merely a passive structural element but can play a crucial role in molecular recognition and binding to an enzyme's active site, potentially contributing to an inhibitory mechanism. acs.org

| Enzyme Target | Inhibitor Class/Derivative | Inhibition Mechanism | Key Finding | Reference |

| Acetohydroxyacid synthase (AHAS) | N-nitrophenyl derivatives | Competitive Inhibition | IC₅₀ values in the micromolar range (25–177µM) | fao.org |

| Transaldolase (AprG) | Acetamido-containing substrate analogues | Substrate Binding/Inhibition | Acetamido group forms key hydrogen bonds in the active site | acs.org |

| tRNA Methyltransferase (TrmD) | Thieno[2,3-d]pyrimidine derivatives | Competitive Inhibition | High affinity to the inhibitor's binding site shown by docking | mdpi.com |

| Monoamine Oxidases (MAO) | Hydrazine derivatives | Irreversible/Reversible Inhibition | Established class of MAO inhibitors | nih.gov |

| Cholinesterases (AChE, BChE) | Various heterocyclic ligands | Mixed-type/Competitive | Inhibition of AChE is a strategy for Alzheimer's treatment | nih.gov |

This table summarizes enzyme inhibition data for classes of compounds structurally related to this compound.

Molecular Interactions with Biological Substrates (e.g., Polysaccharides)

Beyond interactions with proteins, small molecules can also bind to other biological macromolecules like polysaccharides. Chitosan (B1678972), a linear polysaccharide composed of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine, is a particularly interesting substrate due to its reactive amino and hydroxyl groups. nih.gov

Significant research has demonstrated a direct interaction between the polysaccharide chitosan and 2,4-dinitrophenylhydrazine (B122626) (DNPH), a compound structurally very similar to this compound. researchgate.net Chitosan-based macromolecular fluorescent probes have been developed for the highly sensitive and selective recognition of DNPH. researchgate.net This recognition is predicated on specific molecular interactions between the functional groups on the chitosan polymer and the DNPH molecule. The interaction likely involves a combination of hydrogen bonding between the nitro groups of the hydrazine derivative and the hydroxyl and amino groups on the chitosan backbone, as well as potential π-π stacking interactions.

The acetamido group present in this compound can also participate in these interactions. The parent structure of chitosan itself contains N-acetyl-D-glucosamine units, demonstrating the compatibility of the acetamido group within a polysaccharide matrix. nih.gov Furthermore, the use of 4-acetamide-TEMPO to selectively oxidize the hydroxyl groups of cellulose, another major polysaccharide, demonstrates that acetamido-containing molecules can access and react with the functional groups of polysaccharides. nih.govnih.gov These findings collectively suggest that this compound and its derivatives have a strong potential to interact with and bind to biological polysaccharides like chitosan, an interaction that could be harnessed for applications in biomaterials or sensor technology. researchgate.net

Future Research Directions and Translational Perspectives

Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and application of 4-Acetamido-2-nitrophenylhydrazine. Current synthetic approaches for substituted phenylhydrazines often involve multi-step processes, such as the diazotization of an aniline (B41778) precursor followed by reduction. google.com While effective, these methods can present challenges in terms of yield, cost, and environmental impact, particularly for large-scale production.

Future research will likely focus on the development of greener and more atom-economical synthetic methodologies. nih.gov This includes the exploration of catalytic hydrogenation systems using catalysts like palladium on carbon (Pd/C) or Raney nickel, which can offer cleaner and simpler post-processing. google.com The use of transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is another promising avenue, known for its selectivity and efficiency in reducing nitro compounds. researchgate.netorganic-chemistry.org

Furthermore, the adoption of continuous flow chemistry presents a significant opportunity for the scalable synthesis of this compound and its analogues. researchgate.net Flow processes can offer improved control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and the potential for streamlined, multi-step syntheses with minimal isolation of intermediates. researchgate.netresearchgate.net Research into solvent-free or mechanochemical synthesis methods could also provide environmentally benign alternatives to traditional solvent-based reactions, potentially leading to higher yields and purer products.

Advanced Spectroscopic and Imaging Modalities for Characterization

Comprehensive characterization is fundamental to understanding the structure-property relationships of this compound. While standard spectroscopic techniques provide essential data, advanced modalities offer deeper insights into its molecular architecture and behavior.

Future characterization efforts will likely involve the extensive use of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy to unambiguously assign proton and carbon signals, especially for more complex derivatives. Mass spectrometry (MS) will continue to be a critical tool, with advanced techniques such as gas chromatography-mass spectrometry (GC-MS) employing different ionization methods like electron ionization (EI) and chemical ionization (CI) providing detailed fragmentation patterns. nih.govdata.gov The use of derivatizing agents can further enhance the detection and analysis of hydrazine compounds in complex mixtures by improving their chromatographic behavior and mass spectrometric response. nih.govresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) will be indispensable for confirming elemental compositions with high accuracy.

The application of imaging techniques at the nanoscale could also provide novel insights. For instance, techniques like scanning electron microscopy (SEM) can be used to study the morphology of nanomaterials incorporating this compound, which is relevant for sensor applications. researchgate.net

Integration of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence, particularly machine learning (ML), is set to revolutionize the design and discovery of novel compounds based on the this compound scaffold. nih.govyoutube.com ML models can be trained on existing chemical data to predict a wide range of molecular properties, thereby accelerating the research and development cycle and reducing costs. nih.govupf.edurjraap.com

Future research will likely employ ML for:

Property Prediction: Developing robust models to predict the physicochemical and biological properties of new derivatives of this compound. uic.edu This includes predicting parameters relevant to its potential applications, such as binding affinity to biological targets or its performance characteristics in materials.

De Novo Design: Utilizing generative models to design novel molecules with desired property profiles from scratch. nih.govyoutube.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing.

Reaction Prediction and Synthesis Planning: Applying ML to predict the outcomes of chemical reactions and to devise optimal synthetic routes, which can aid in overcoming challenges in the synthesis of complex analogues. nih.gov

The synergy between computational prediction and experimental validation will be crucial for the efficient exploration of the chemical space around this compound.

Expansion of Applicability in Diverse Scientific Disciplines

The unique combination of functional groups in this compound—the hydrazine, nitro, and acetamido moieties—opens up a wide range of potential applications beyond its current uses. Aromatic compounds, in general, are fundamental in pharmaceuticals, polymers, and materials science. openaccessjournals.com

Future research is expected to explore the following areas:

Materials Science: The nitroaromatic structure suggests potential use in the development of novel functional materials. csic.es For instance, substituted hydrazines have been investigated for the fabrication of chemical sensors, and the electroactive nature of the nitro group could be exploited in electronic materials. researchgate.netresearchgate.netmdpi.com The compound could also serve as a building block for polymers or as a component in the formulation of energetic materials, where the nitro group plays a key role. nih.gov

Catalysis: Hydrazine derivatives are known to be effective reducing agents and have been used in various catalytic processes, including transfer hydrogenation. researchgate.netorganic-chemistry.org The potential of this compound or its metal complexes as catalysts or catalyst precursors warrants investigation. rsc.org

Biomedical and Pharmaceutical Research: Acetamide derivatives are prevalent in medicinal chemistry and are known to exhibit a wide spectrum of biological activities. nih.govontosight.ai The hydrazine group is also a key functional group in many biologically active compounds. acs.orgmdpi.com Future studies could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. Its structure could be modified to target specific biological pathways.

Analytical Chemistry: Hydrazine derivatives are widely used as derivatizing agents to enhance the detection of carbonyl compounds in analytical techniques like HPLC and mass spectrometry. nih.govresearchgate.netdtic.milresearchgate.net The specific reactivity of this compound could be harnessed for the development of new analytical reagents for targeted applications.

The systematic exploration of these diverse scientific disciplines will be key to unlocking the full potential of this compound and its future derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 4-Acetamido-2-nitrophenylhydrazine, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation of substituted hydrazides with nitroaromatic aldehydes under reflux conditions. For example, analogous compounds are synthesized by reacting 4-nitrophenylhydrazine with ketones or aldehydes in ethanol/methanol, followed by purification via recrystallization or column chromatography . Optimization includes adjusting solvent polarity, temperature (e.g., reflux at 70–80°C), and stoichiometric ratios to minimize side products. Monitoring reaction progress via TLC is critical .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- NMR : The acetamido group’s methyl protons appear as a singlet near δ 2.1 ppm, while aromatic protons from the nitrophenyl group resonate between δ 7.5–8.5 ppm. The hydrazine NH signal (δ 8–10 ppm) confirms the core structure .

- IR : Stretching vibrations for C=O (acetamido, ~1650 cm⁻¹) and N–H (hydrazine, ~3200–3300 cm⁻¹) are key identifiers. Nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) should also be observed .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Recrystallization using methanol/ethanol or mixed solvents (e.g., DCM/hexane) is standard. For complex mixtures, gradient column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities. Purity validation via HPLC (>95%) is recommended .

Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic attack at ortho/para positions. For example, in SNAr reactions, the acetamido group directs substitution to specific sites, which can be tracked via UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. What mechanistic pathways explain contradictory data in reduction reactions of this compound?

Reduction of the nitro group to an amine (using NaBH₄/Pd-C or H₂/PtO₂) may compete with hydrazine backbone cleavage under strong reducing conditions. Mechanistic studies using deuterated solvents or kinetic isotope effects can differentiate pathways. Contradictions in product ratios often arise from solvent polarity or catalyst selectivity .

Q. How can computational modeling (DFT, MD) predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., hydrazine NH as H-bond donors). Molecular docking (AutoDock Vina) simulates binding to enzymes like cytochrome P450 or bacterial topoisomerases, correlating with experimental IC₅₀ values from antimicrobial assays .

Q. What strategies resolve crystallographic disorder in this compound derivatives?

Single-crystal X-ray diffraction often reveals disorder in the nitro or acetamido groups. Refinement using SHELXL with anisotropic displacement parameters and twin-law corrections improves resolution. Hydrogen-bonding networks (N–H⋯O) stabilize the lattice, as seen in analogous hydrazides .

Q. How do solvent effects and pH alter the compound’s fluorescence properties for probe applications?

In polar aprotic solvents (DMF, DMSO), the nitro group quenches fluorescence via photoinduced electron transfer (PET). Adjusting pH to deprotonate the hydrazine NH (pKa ~8–10) enhances emission intensity, enabling use as a pH-sensitive probe .

Q. What experimental designs mitigate toxicity risks during in vitro biological studies?

- Dose-Response Analysis : Start with low concentrations (1–10 µM) in cell viability assays (MTT/WST-1).

- Metabolic Stability : Incubate with liver microsomes to assess CYP-mediated degradation.

- Mutagenicity Screening : Ames test with Salmonella strains (e.g., TA98) evaluates DNA damage potential, critical for derivatives with structural similarity to known mutagens .

Q. How can isotopic labeling (¹³C, ¹⁵N) track metabolic pathways of this compound in microbial systems?

Synthesize ¹⁵N-labeled hydrazine precursors via Gabriel synthesis. LC-MS/MS with Selected Reaction Monitoring (SRM) traces labeled fragments in microbial lysates, identifying metabolites like acetylated amines or nitro-reduced intermediates .

Methodological Notes

- Contradiction Handling : Conflicting spectral data (e.g., unexpected NH shifts in NMR) may arise from tautomerism. Variable-temperature NMR or 2D COSY resolves such issues .

- Advanced Characterization : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural confirmation, avoiding reliance on vendor-reported data .

- Ethical Compliance : Adhere to in vitro use guidelines; avoid human/animal testing unless explicitly approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.